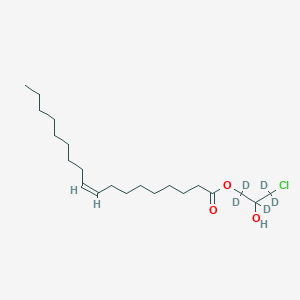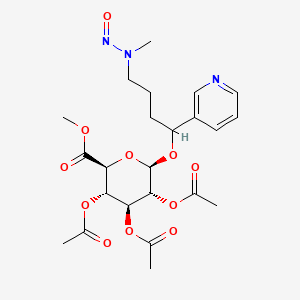
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is a complex organic compound. It is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, which is known for its presence in tobacco and its role as a potent carcinogen. The addition of the O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester moiety is designed to enhance its solubility and bioavailability, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps:
Formation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol: This step involves the nitrosation of 1-(3-pyridyl)-1-butanol using nitrosating agents such as sodium nitrite in the presence of an acid.
Acetylation of beta-D-glucuronic Acid: Beta-D-glucuronic acid is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid.
Esterification: The final step involves the esterification of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol with O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.
Substitution: The acetyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxylamine or hydrazine in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Hydroxyl or hydrazine derivatives.
科学的研究の応用
Chemistry
The compound is used as a model to study nitrosamine chemistry and its interactions with various biological molecules.
Biology
It serves as a probe to understand the metabolic pathways of nitrosamines and their detoxification mechanisms in living organisms.
Medicine
Research focuses on its role as a carcinogen and the development of inhibitors to block its formation or activity.
Industry
作用機序
The compound exerts its effects primarily through its nitrosamine moiety, which can form DNA adducts leading to mutations and cancer. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis.
類似化合物との比較
Similar Compounds
N-Nitrosodimethylamine: Another potent carcinogenic nitrosamine.
N-Nitrosopyrrolidine: A structurally similar nitrosamine with carcinogenic properties.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is unique due to its enhanced solubility and bioavailability, making it more suitable for in vivo studies compared to other nitrosamines.
特性
分子式 |
C23H31N3O11 |
|---|---|
分子量 |
525.5 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H31N3O11/c1-13(27)33-18-19(34-14(2)28)21(35-15(3)29)23(37-20(18)22(30)32-5)36-17(9-7-11-26(4)25-31)16-8-6-10-24-12-16/h6,8,10,12,17-21,23H,7,9,11H2,1-5H3/t17?,18-,19-,20-,21+,23+/m0/s1 |
InChIキー |
BCLJPJDJCJTGOS-YXSXYNFXSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


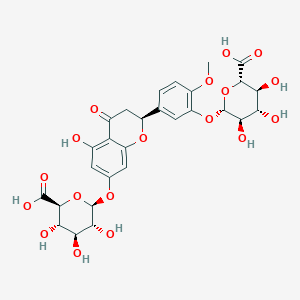
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)

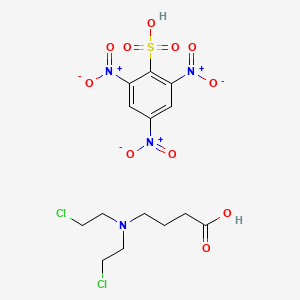
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
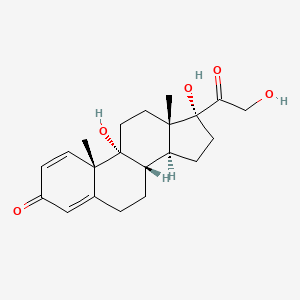
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)


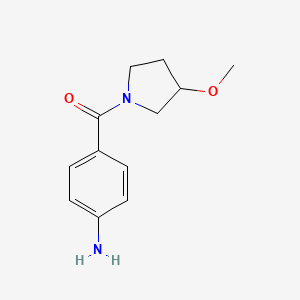
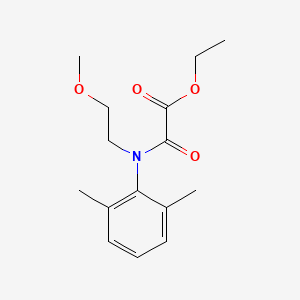
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
